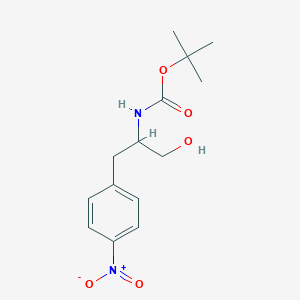
2,6,6-Trimethylcyclohexene-1-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD32642437” is a chemical entity with significant interest in various scientific fields It is known for its unique structural properties and potential applications in both industrial and research settings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32642437” involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: In an industrial setting, the production of “MFCD32642437” is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of large reactors, continuous monitoring of reaction parameters, and advanced purification techniques to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: “MFCD32642437” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound’s structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic reagents are used to substitute functional groups, often requiring catalysts and specific solvents to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce more reduced forms of the original compound.
Scientific Research Applications
“MFCD32642437” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to form complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in manufacturing processes.
Mechanism of Action
The mechanism by which “MFCD32642437” exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The compound’s structure allows it to bind to particular enzymes or receptors, modulating their activity and resulting in specific biological outcomes.
Comparison with Similar Compounds
“MFCD32642437” can be compared with other similar compounds based on its structural and functional properties. Some similar compounds include:
Compound A: Known for its similar reactivity in oxidation reactions.
Compound B: Shares a similar functional group, making it comparable in substitution reactions.
Compound C: Exhibits similar biological activity, providing a basis for comparative studies.
Properties
Molecular Formula |
C15H27BO2 |
|---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,6,6-trimethylcyclohexen-1-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-11-9-8-10-13(2,3)12(11)16-17-14(4,5)15(6,7)18-16/h8-10H2,1-7H3 |
InChI Key |
YZDFHKSIBAOTNP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-[2-(Chloromethoxy)ethyl]anisole](/img/structure/B13709701.png)

